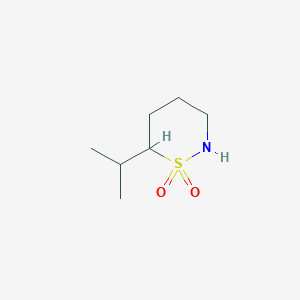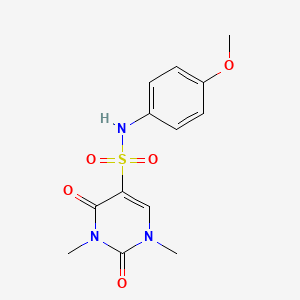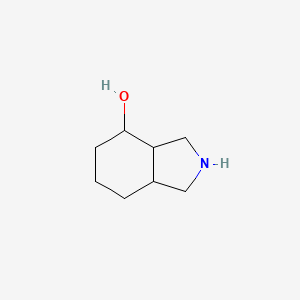![molecular formula C22H20N4 B2636492 2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 899383-77-8](/img/structure/B2636492.png)
2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
A variety of related compounds have been synthesized and evaluated for their biological activities. For instance, compounds with similar structures have shown promising antiviral activities against herpes simplex virus type-1, highlighting their potential as antiviral agents (Tantawy et al., 2012). Additionally, these compounds have been explored for their antimicrobial and anti-inflammatory properties, offering a potential avenue for the development of new therapeutic agents (El‐Emary et al., 2021).
Antimicrobial and Anticancer Applications
Research has focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives with significant in vitro growth inhibition against Mycobacterium tuberculosis, demonstrating their potential as anti-mycobacterial agents (Sutherland et al., 2022). Other studies have synthesized novel pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities, underscoring their therapeutic potential against cancer and inflammatory diseases (Rahmouni et al., 2016).
Material Science and Dye Applications
Compounds within this chemical family have also found applications in material science, particularly in the synthesis of disperse dyes for polyester fibers, demonstrating versatility beyond pharmaceutical applications (Deeb et al., 2014). This highlights their potential for creating materials with specific optical properties.
properties
IUPAC Name |
11-methyl-N,10-diphenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-15-20(16-9-4-2-5-10-16)22-24-19-14-8-13-18(19)21(26(22)25-15)23-17-11-6-3-7-12-17/h2-7,9-12,23H,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDJCLWJLMKCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2636409.png)
![3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2636412.png)

![N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2636416.png)




![(3,4-Dimethylphenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2636425.png)
![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)

![7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2636430.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)
